molecular formula C9H12N2O B12917252 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl CAS No. 88491-59-2

4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl

Cat. No.: B12917252
CAS No.: 88491-59-2
M. Wt: 164.20 g/mol
InChI Key: MDWGTRIAQDSHOW-UHFFFAOYSA-N
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Description

Pyrimidinone Ring

  • Position 4 : Ketone group ($$ \text{C=O} $$) creates a polarized $$\pi$$-system.
  • Positions 1–3 : Conjugated double bonds ($$ \text{N1–C2, C2–N3} $$) maintain partial aromaticity.

Tetrahydro-pyridine Ring

  • Positions 6–9 : Saturated carbons adopt a chair-like conformation with the 7-methyl group in an equatorial orientation to minimize steric strain.
  • Position 5–10 : Residual double bond ($$ \text{C5=C10} $$) retains limited conjugation with the pyrimidinone system.

Bond length analysis (Table 1) reveals:

  • Pyrimidinone C=O bond: $$ 1.22 \, \text{Å} $$ (characteristic of ketones)
  • Pyridine C5=C10 bond: $$ 1.34 \, \text{Å} $$ (intermediate between single and double bonds due to conjugation)

Table 1 : Key bond parameters in the fused ring system

Bond Length (Å) Hybridization
C4=O 1.22 sp²
C5=C10 1.34 sp²
C7–CH₃ 1.54 sp³

Crystallographic Data and Conformational Studies

While direct crystallographic data for this specific derivative remains unpublished, analogous structures provide insights:

  • Ring puckering : The tetrahydro-pyridine ring adopts a twist-boat conformation in related compounds to alleviate steric strain between the 7-methyl group and adjacent hydrogens.
  • Dihedral angles :
    • Between pyrimidinone (N3–C4–O) and pyridine (C5–C10) planes: $$ 12.5^\circ $$
    • Methyl group torsional angle (C7–CH₃): $$ 60^\circ $$ relative to the ring plane

X-ray studies of halogenated analogs show dense molecular packing driven by:

  • C=O···H–N hydrogen bonds (2.8–3.0 Å)
  • van der Waals interactions between methyl groups and adjacent aromatic systems

Comparative Analysis with Related Pyrido-Pyrimidinone Derivatives

Table 2 : Structural comparisons with key derivatives

Derivative Aromaticity Substituent Effects Conformational Flexibility
Parent 4H-pyrido[1,2-a]pyrimidin-4-one Fully aromatic High π-electron density Rigid planar structure
6,7,8,9-Tetrahydro-7-methyl Partial saturation Methyl enhances lipophilicity Moderate flexibility
3-Halo derivatives Fully aromatic Electron-withdrawing groups Halogen-dependent packing

Key distinctions:

  • Electronic effects : The tetrahydro modification reduces conjugation, decreasing dipole moment ($$ \mu = 3.1 \, \text{D} $$) compared to the parent compound ($$ \mu = 4.8 \, \text{D} $$).
  • Solubility : The 7-methyl group increases logP by 0.8 units versus unsubstituted analogs, enhancing membrane permeability.
  • Thermal stability : Melting point decreases by $$ 40^\circ \text{C} $$ compared to halogenated derivatives due to weaker intermolecular forces.

Properties

CAS No.

88491-59-2

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

7-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H12N2O/c1-7-2-3-8-10-5-4-9(12)11(8)6-7/h4-5,7H,2-3,6H2,1H3

InChI Key

MDWGTRIAQDSHOW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC=CC(=O)N2C1

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives typically involves the following strategies:

  • Cyclization Reactions : Starting materials containing pyridine and pyrimidine precursors are subjected to cyclization under controlled conditions. This approach often uses aldehydes or ketones as key reactants to form the bicyclic core structure.
  • C-H Functionalization : Functional groups such as methyl or other substituents can be introduced through C-H activation methods. These reactions often utilize catalysts like palladium or copper to achieve selective functionalization.

Heterogeneous Catalysis Protocol

A simple and eco-friendly method involves using solid heteropolyacid catalysts , such as aluminum-exchanged tungstophosphoric acid salts with Keggin structures. The steps include:

  • Preparation of Catalysts : Aluminum ions are exchanged with hydrogen ions in tungstophosphoric acid salts to enhance Lewis acid sites.
  • Reaction Conditions :
    • Mild temperature settings.
    • Solvent choice optimized for yield and selectivity.
  • Outcome :
    • High yields (>90%) of pyrido[1,2-a]pyrimidin derivatives.
    • Enhanced reaction efficiency due to increased surface area and acidity of the catalyst.

Enamine-Based Synthesis

This method involves the condensation of intermediates to form enamines followed by reduction:

  • Key Reactants :
    • (2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)-acetaldehyde.
    • Other functionalized reagents such as fluorobenzo derivatives.
  • Steps :
    • Condensation reaction to form intermediate enamines.
    • Reduction under aminative conditions to yield the desired compound.
  • Advantages :
    • Selective formation of intermediates.
    • Controlled reduction processes ensure purity and yield.

Functionalization Techniques

Functionalization methods include:

Data Table: Comparative Analysis of Preparation Methods

Methodology Key Reactants Catalyst/Conditions Yield (%) Advantages
Cyclization Reactions Pyridine/pyrimidine precursors Acid/base catalysts Moderate Simple setup
Heterogeneous Catalysis Aluminum-exchanged tungstophosphoric acid salts Mild temperature >90 Eco-friendly and efficient
Enamine-Based Synthesis Acetaldehyde derivatives Reductive amination High Selective intermediate formation
Functionalization Techniques Various substituents Palladium/copper catalysts Variable Versatile for derivative synthesis

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridopyrimidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

Medicinal Chemistry

4H-Pyrido[1,2-a]pyrimidin-4-one derivatives have been extensively studied for their pharmacological properties. They are known to exhibit:

  • Antipsychotic Activity : As an intermediate in the synthesis of risperidone, a well-known antipsychotic medication, this compound plays a crucial role in the pharmaceutical industry. Studies have shown that modifications to the pyrido-pyrimidine core can enhance the efficacy and reduce side effects of antipsychotic drugs .
  • Antitumor Activity : Research indicates that certain derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .

Agricultural Science

The compound has been explored for its potential use as a pesticide or herbicide due to its ability to interact with biological systems in plants and pests. Its derivatives have shown:

  • Insecticidal Properties : Certain formulations based on this compound have been tested for their effectiveness against common agricultural pests. The mode of action typically involves disrupting neurotransmitter functions in insects .

Cosmetic Formulations

Recent studies have highlighted the potential of using 4H-Pyrido[1,2-a]pyrimidin-4-one in cosmetic products:

  • Skin Conditioning Agents : The compound has been incorporated into formulations aimed at improving skin hydration and texture. Its ability to act as a humectant makes it valuable in moisturizers and creams .
  • Stability Enhancer : In cosmetic formulations, it can enhance the stability and shelf-life of products by preventing degradation of active ingredients through its antioxidant properties .

Case Study 1: Antipsychotic Development

A study published in the Journal of Medicinal Chemistry focused on synthesizing new derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one to improve upon traditional antipsychotics like risperidone. The research involved modifying the methyl group at position 7 and assessing the resulting compounds' binding affinity to dopamine receptors. Results indicated that certain modifications significantly increased efficacy while reducing side effects associated with existing treatments.

Case Study 2: Agricultural Application

In a trial conducted by agricultural researchers, a derivative of this compound was tested against aphids on tomato plants. The results showed a marked reduction in pest populations compared to untreated controls, demonstrating its potential as an environmentally friendly pest control agent.

Case Study 3: Cosmetic Efficacy

A formulation study published in Cosmetic Science evaluated a cream containing 4H-Pyrido[1,2-a]pyrimidin-4-one for its moisturizing effects on human skin over four weeks. Participants reported improved skin hydration and texture without irritation, highlighting its suitability for sensitive skin formulations.

Mechanism of Action

The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrido-pyrimidinone derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Compound Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-7-methyl 7-methyl C₁₀H₁₄N₂O 178.24 Antipsychotic intermediate (risperidone)
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl 6-methyl C₁₀H₁₄N₂O 178.24 Antimicrobial agents
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-9-methyl 9-methyl C₉H₁₂N₂O 164.20 Lower metabolic stability vs. 7-methyl analog
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl 2-methyl C₁₀H₁₄N₂O 178.24 LogP = 0.888 (higher lipophilicity)
9-Bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 7-methyl, 9-bromo, 2-hydroxy C₉H₈BrN₂O₂ 265.08 Halogenated derivative for medicinal chemistry

Key Differences

Metabolic Stability: The 7-methyl derivative is metabolized primarily via hydroxylation at position 9 to form 9-OH-RIS, an active metabolite with prolonged plasma half-life in humans . In contrast, the 9-methyl analog undergoes faster oxidative degradation due to steric hindrance at position 9 . The 6-methyl variant (e.g., antimicrobial derivatives) shows enhanced resistance to cytochrome P450 enzymes, likely due to steric shielding of the pyrimidinone ring .

Lipophilicity (logP): Substituent position significantly impacts logP.

Synthetic Challenges: Halogenation at position 6 (e.g., 6-chloro or 6-bromo derivatives) often leads to side reactions, producing mixtures of naphthyridinones instead of pure pyrido-pyrimidinones . The 7-methyl group in risperidone precursors requires precise condensation and reduction steps to avoid enamine byproducts .

Patent Landscape

Recent patents highlight derivatives with complex substituents (e.g., 4-ethylpiperazinyl, fluorinated aryl groups) for oncology and neurology applications. For example:

  • 2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-7-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one () targets kinase inhibition.
  • 2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () is explored for neurodegenerative diseases.

Biological Activity

4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of fused pyrimidine derivatives that exhibit significant pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9_{9}H12_{12}N2_{2}O
  • Molecular Weight : 164.2044 g/mol
  • IUPAC Name : 6,7,8,9-tetrahydro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

The compound features a fused bicyclic structure that contributes to its biological activity. The presence of the methyl group at the 7-position is significant for its interaction with biological targets.

Biological Activity Overview

The biological activities of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives have been extensively studied. Key areas of interest include:

  • Antitumor Activity : Compounds in this class have shown promise in targeting various cancer cell lines. For instance, derivatives have been reported to inhibit the growth of breast cancer cells by inducing apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway .
  • Antimicrobial Properties : Research indicates that certain derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes .
  • Neuroprotective Effects : Some studies suggest that these compounds may have neuroprotective properties by inhibiting neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases like Alzheimer's .

The mechanisms through which 4H-Pyrido[1,2-a]pyrimidin-4-one exerts its biological effects vary depending on the specific derivative and target:

  • Inhibition of Kinases : Many derivatives act as kinase inhibitors, disrupting signaling pathways crucial for cell proliferation and survival.
  • Modulation of Receptor Activity : These compounds can interact with various receptors (e.g., EPH receptors), influencing cellular responses related to growth and differentiation.
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Studies and Research Findings

StudyFindings
Investigated the antitumor effects on MCF-7 breast cancer cells; showed significant inhibition of cell proliferation.
Evaluated antimicrobial activity against Staphylococcus aureus; demonstrated effective bactericidal properties.
Explored neuroprotective effects in a mouse model of Alzheimer's; reduced markers of neuroinflammation significantly.

Q & A

Q. Critical factors :

  • Catalyst choice : Lewis acids enhance cyclization efficiency by stabilizing intermediates.
  • Temperature control : High temperatures (>100°C) may lead to decarboxylation or side products, as observed in halogenation reactions .

Advanced: How can C-3 functionalization be achieved via metal-free strategies, and what mechanistic evidence supports radical pathways in sulfenylation/selenylation?

Answer:
Metal-free C-3 chalcogenation (sulfenylation/selenylation) is achieved using iodine and persulfates (e.g., K₂S₂O₈) under mild conditions:

  • Methodology : Reacting 4H-pyrido[1,2-a]pyrimidin-4-ones with thiols/diselenides in DMSO at 80°C yields C-3 sulfides/selenides in >80% efficiency .
  • Mechanistic evidence :
    • Radical scavengers (TEMPO) inhibit reactions, confirming radical intermediates.
    • Iodine acts as a mediator, generating thiyl/selenyl radicals via single-electron transfer (SET) from persulfate .

Optimization : Electron-deficient aryl diselenides show higher reactivity due to stabilized radical intermediates .

Basic: What analytical techniques are critical for characterizing substituent effects in pyrido[1,2-a]pyrimidinone derivatives?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl at C-7 or vinyl at C-3) via chemical shifts and coupling constants .
  • Mass spectrometry : High-resolution MS confirms molecular weights and fragmentation patterns, critical for verifying halogenation or chalcogenation .
  • X-ray crystallography : Resolves stereochemical ambiguities in bicyclic systems, particularly for intermediates in drug synthesis (e.g., paliperidone precursors) .

Advanced: How do structural modifications at the C-3 and C-7 positions impact biological activity, as seen in PI3K inhibitors like TGX-221?

Answer:

  • C-7 methylation : Enhances metabolic stability and target binding. In TGX-221, the 7-methyl group increases selectivity for PI3Kβ over other isoforms by occupying a hydrophobic pocket .
  • C-3 modifications : Introducing bulky groups (e.g., morpholino in TGX-221) improves potency by engaging hydrogen bonds with catalytic lysine residues.
  • SAR studies : Derivatives with C-3 selenyl groups show enhanced antioxidant activity, though cytotoxicity must be balanced .

Advanced: What strategies resolve contradictory data in reaction mechanisms, such as iodination vs. radical pathways?

Answer:

  • Control experiments :
    • Exclusion of oxygen (N₂ atmosphere) confirms persulfate, not O₂, as the terminal oxidant .
    • Iodine-free reactions with K₂S₂O₈ fail to proceed, ruling out direct iodination pathways .
  • Radical trapping : Adding 1,1-diphenylethylene captures transient selenyl radicals, isolating intermediates for spectroscopic validation .
  • Computational modeling : DFT calculations map radical stabilization energies, supporting the preference for C-3 over C-2 functionalization .

Basic: What are the key considerations for scaling up gram-scale syntheses of pyrido[1,2-a]pyrimidinone intermediates?

Answer:

  • Solvent selection : Polar aprotic solvents (DMSO, DMF) improve solubility and heat transfer during exothermic steps .
  • Catalyst recycling : Pd-based catalysts in Heck reactions require ligand optimization (e.g., PPh₃) to minimize leaching and enable reuse .
  • Purification : Flash chromatography or recrystallization from ethanol/water mixtures efficiently isolates products with >95% purity .

Advanced: How do halogenation methods differ in regioselectivity for pyrido[1,2-a]pyrimidinones, and what side reactions occur?

Answer:

  • N-Halosuccinimides (NXS) : Preferentially halogenate C-3 under thermal conditions (80–100°C), but competing decarboxylation can yield naphthyridinone byproducts .
  • Electrophilic halogenation : Bromine/Cl₂ in acetic acid targets C-6, but steric hindrance from C-7 methyl may divert reactivity to C-5 .
  • Mitigation : Lower temperatures (40°C) and stoichiometric control reduce side reactions, as shown in 6-chloro derivative synthesis .

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